molecular formula C15H18N4O2S B2847260 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiophene-2-carboxamide CAS No. 1797806-36-0

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2847260
CAS No.: 1797806-36-0
M. Wt: 318.4
InChI Key: JHYNTQHUGLFYHO-UHFFFAOYSA-N
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Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a morpholino group at position 4. The pyrimidine ring is further functionalized via a methylene bridge to a thiophene-2-carboxamide moiety. This structure combines pharmacophoric elements of pyrimidines (known for their role in nucleic acids and kinase inhibition) and thiophenes (valued for their electron-rich aromatic systems in drug design). The morpholino group enhances solubility and bioavailability, making the compound a candidate for therapeutic applications, particularly in antimicrobial or kinase-targeted therapies .

Properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-9-14(19-4-6-21-7-5-19)18-13(17-11)10-16-15(20)12-3-2-8-22-12/h2-3,8-9H,4-7,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYNTQHUGLFYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core This can be achieved through the reaction of morpholine with appropriate pyrimidine derivatives under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. Large-scale reactors and purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carboxamide group can be reduced to amines.

  • Substitution: The morpholinopyrimidine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction: N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiophene-2-carboxamine.

  • Substitution: Various substituted morpholinopyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparisons with analogous pyrimidine-thiophene hybrids. Key differences lie in substituent groups on the pyrimidine ring and the nature of the bridging/linkage groups. Below is a detailed analysis:

Structural Analogues and Substituent Effects

a. N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)thiophene-2-carboxamide ()

  • Pyrimidine Substituents: 4-methyl, 6-diethylamino.
  • Thiophene Linkage: Carboxamide connected via a phenylamino bridge.
  • Key Differences: The diethylamino group (electron-donating) at position 6 contrasts with the morpholino group (a saturated oxygen-containing heterocycle) in the target compound. Morpholino groups improve water solubility and metabolic stability compared to alkylamines .

b. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

  • Pyrimidine Substituents : 6-methyl, 2-phenyl, 4-amine.
  • Thiophene Absence : Replaced with fluorophenyl and methoxyphenyl groups.
  • Key Differences :
    • Fluorine and methoxy substituents enhance lipophilicity and membrane permeability but may reduce solubility.
    • Intramolecular hydrogen bonding (N–H⋯N) stabilizes the conformation, a feature absent in the target compound due to its methylene-thiophene linkage .

c. 5-Chloro-N-[(5S)-2-oxo-3-[4-(5,6-dihydro-4H-1,2,4-triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide methanesulfonate ()

  • Pyrimidine Replacement: Triazine and oxazolidinone rings.
  • Thiophene Linkage : Similar carboxamide group but with a chloro substituent.
  • Key Differences: The triazine-oxazolidinone system introduces multiple hydrogen-bonding sites, enhancing target binding specificity.
Conformational and Crystallographic Insights
  • Dihedral Angles : In , dihedral angles between the pyrimidine and aryl groups range from 12° to 86°, influencing molecular planarity and packing. The target compound’s methylene-thiophene linkage likely reduces steric hindrance, allowing greater conformational flexibility .
  • Hydrogen Bonding: Unlike ’s N–H⋯N bonds, the target compound’s stability may rely on C–H⋯O interactions from the morpholino oxygen, as seen in similar structures .

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